molecular formula C17H16O3 B14501153 1-Butanone, 4-(benzoyloxy)-1-phenyl- CAS No. 62973-33-5

1-Butanone, 4-(benzoyloxy)-1-phenyl-

Cat. No.: B14501153
CAS No.: 62973-33-5
M. Wt: 268.31 g/mol
InChI Key: OZBLORRMGFPYTH-UHFFFAOYSA-N
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Description

1-Butanone, 4-(benzoyloxy)-1-phenyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a benzoyloxy group and a phenyl group attached to the butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butanone, 4-(benzoyloxy)-1-phenyl- typically involves the esterification of 4-hydroxy-1-phenyl-1-butanone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1-Butanone, 4-(benzoyloxy)-1-phenyl-.

Chemical Reactions Analysis

Types of Reactions: 1-Butanone, 4-(benzoyloxy)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butanone, 4-(benzoyloxy)-1-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanone, 4-(benzoyloxy)-1-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

    Butanone (Methyl Ethyl Ketone): A simpler ketone with similar chemical properties but lacking the benzoyloxy and phenyl groups.

    Benzophenone: Contains a phenyl group but differs in its structure and reactivity.

    Acetophenone: Similar to benzophenone but with a different substitution pattern.

Uniqueness: 1-Butanone, 4-(benzoyloxy)-1-phenyl- is unique due to the presence of both benzoyloxy and phenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and research .

Properties

CAS No.

62973-33-5

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

(4-oxo-4-phenylbutyl) benzoate

InChI

InChI=1S/C17H16O3/c18-16(14-8-3-1-4-9-14)12-7-13-20-17(19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

OZBLORRMGFPYTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCOC(=O)C2=CC=CC=C2

Origin of Product

United States

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